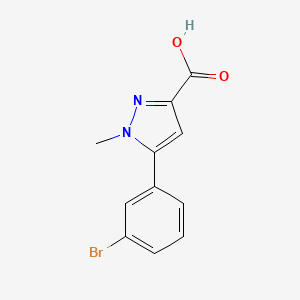
(2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group, a phenyl group, and a hydroxymethyl group attached to the naphthyridine core, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-phenyl-1,6-naphthyridine as the starting material.
Hydroxymethylation: The key step involves the introduction of a hydroxymethyl group at the 5-position of the naphthyridine ring. This can be achieved through a reaction with formaldehyde in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-phenyl-1,6-naphthyridin-5-yl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent such as dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of (2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)aldehyde or (2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)carboxylic acid.
Reduction: Formation of 3-phenyl-1,6-naphthyridin-5-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The planar structure of the naphthyridine core allows it to intercalate into DNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloro-3-phenyl-1,5-naphthyridin-5-yl)methanol: Similar structure but with a different position of the nitrogen atom in the naphthyridine ring.
(2-Chloro-3-phenyl-1,8-naphthyridin-5-yl)methanol: Another isomer with the nitrogen atoms in different positions.
(2-Chloro-3-phenylquinolin-5-yl)methanol: A quinoline derivative with similar functional groups but a different core structure.
Uniqueness
(2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol is unique due to its specific arrangement of functional groups and the position of nitrogen atoms in the naphthyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers and analogs.
Eigenschaften
Molekularformel |
C15H11ClN2O |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
(2-chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol |
InChI |
InChI=1S/C15H11ClN2O/c16-15-11(10-4-2-1-3-5-10)8-12-13(18-15)6-7-17-14(12)9-19/h1-8,19H,9H2 |
InChI-Schlüssel |
ZQQGCUJXYMCLIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CN=C(C3=C2)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



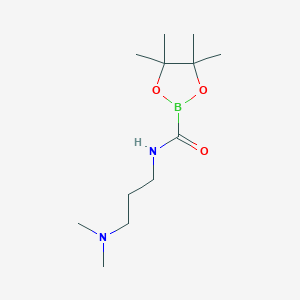
![3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)

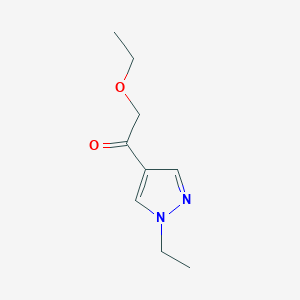
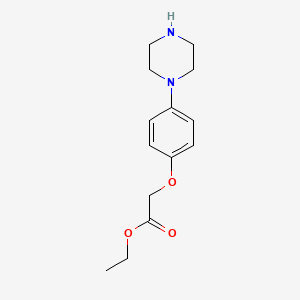
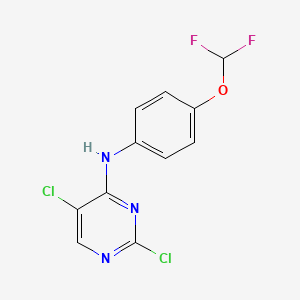
![5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13882495.png)
![N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide](/img/structure/B13882496.png)
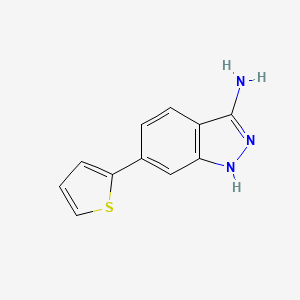

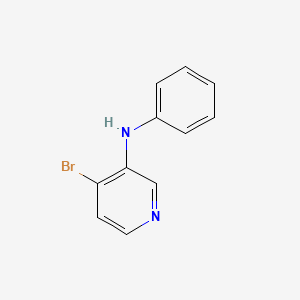
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)
